6-Chloro-3-(4-fluorophenyl)-1H-indazole
Description
6-Chloro-3-(4-fluorophenyl)-1H-indazole is a halogen-substituted indazole derivative characterized by a chloro group at the 6-position and a 4-fluorophenyl group at the 3-position of the indazole core.
Properties
Molecular Formula |
C13H8ClFN2 |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-1H-indazole |
InChI |
InChI=1S/C13H8ClFN2/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) |
InChI Key |
PMJAMNSDDGEJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₃H₈ClFN₂.
- Structural Significance : The chloro and 4-fluorophenyl substituents enhance electronic and steric effects, influencing binding affinity in biological targets .
- Synthesis: Typically synthesized via cyclization reactions using substituted aldehydes or halogenated precursors under controlled conditions. For example, NH₄Cl-catalyzed methods in ethanol yield pure indazole derivatives efficiently .
- Applications : Investigated as a scaffold for fibroblast growth factor receptor (FGFR) inhibitors, highlighting its role in targeted cancer therapies .
Comparison with Structurally Similar Compounds
Key Findings :
- Halogen Position : Chloro at the 6-position (vs. 4-position) enhances FGFR1 inhibition due to better steric compatibility in the ATP-binding pocket .
- Aryl Substitutions: The 4-fluorophenyl group improves solubility and target selectivity compared to non-fluorinated analogs .
- Nitro and Iodo Groups : These substituents (e.g., in 6-Chloro-3-iodo-4-nitro-1H-indazole) increase molecular weight and reactivity but may reduce bioavailability .
Observations :
Structural and Spectral Comparisons
NMR and HRMS Data :
IR Spectroscopy :
- C-F stretching vibrations appear at ~1100 cm⁻¹, while C-Cl stretches are observed near 750 cm⁻¹ .
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